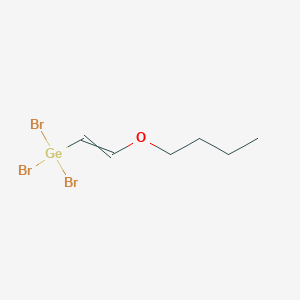

Tribromo(2-butoxyethenyl)germane

Description

Tribromo(2-butoxyethenyl)germane is an organogermanium compound featuring a germanium center bonded to three bromine atoms and a 2-butoxyethenyl group. Its systematic name follows IUPAC substitutive nomenclature rules, where the germanium atom serves as the parent hydride, and substituents (three bromine atoms and one 2-butoxyethenyl group) are prioritized based on functional group hierarchy and alphabetical order .

Properties

CAS No. |

84692-67-1 |

|---|---|

Molecular Formula |

C6H11Br3GeO |

Molecular Weight |

411.49 g/mol |

IUPAC Name |

tribromo(2-butoxyethenyl)germane |

InChI |

InChI=1S/C6H11Br3GeO/c1-2-3-5-11-6-4-10(7,8)9/h4,6H,2-3,5H2,1H3 |

InChI Key |

HZMBHPFGWGVLCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC=C[Ge](Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tribromo(2-butoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2-butoxyethenyl bromide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tribromo(2-butoxyethenyl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to lower brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium compounds with different functional groups .

Scientific Research Applications

Tribromo(2-butoxyethenyl)germane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism by which tribromo(2-butoxyethenyl)germane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the bromine atoms and the 2-butoxyethenyl group, which can form bonds with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Tribromo(2-butoxyethenyl)germane and structurally related germanium compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₆H₁₀Br₃GeO | 3 Br, 1 2-butoxyethenyl | ~420.6 (estimated) | Hypothesized photoreactivity, potential halogen-mediated reactivity |

| Tetrabutylgermane | C₁₆H₃₆Ge | 4 butyl groups | 301.10 | Non-polar solvent, low toxicity |

| Tribromo(bromomethyl)germane | CH₂Br₃Ge | 3 Br, 1 bromomethyl | ~317.3 (estimated) | High ecotoxicological hazard |

| Diacylgermanes (e.g., 4b–e) | R₂Ge(CO)₂ | 2 acyl groups | Varies | Photoreactive, UV absorption >450 nm |

Key Observations :

- Substituent Effects : this compound’s bromine atoms likely increase its electrophilicity compared to tetrabutylgermane’s alkyl substituents. The 2-butoxyethenyl group may enhance solubility in polar aprotic solvents, unlike the purely hydrophobic tetrabutylgermane .

- Photoreactivity : Diacylgermanes exhibit strong UV absorption due to chromophore density, whereas this compound’s bromine substituents might redshift its absorption spectrum, though extinction coefficients could be lower than tetraacylgermanes .

- Hazard Profile : Tribromo(bromomethyl)germane is flagged for ecotoxicity, suggesting that this compound may require similar handling precautions due to bromine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.